2-Hydroxybutanenitrile

Organic Synthesis Purification Physical Chemistry

2-Hydroxybutanenitrile (propionaldehyde cyanohydrin, CAS 4476-02-2) is a C4 aliphatic α-hydroxynitrile with a molecular weight of 85.10 g/mol and a chiral center at the C2 position. The compound features both a hydroxyl group and a nitrile group, classifying it as a bifunctional cyanohydrin building block.

Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
CAS No. 4476-02-2
Cat. No. B1294457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybutanenitrile
CAS4476-02-2
Molecular FormulaC4H7NO
Molecular Weight85.1 g/mol
Structural Identifiers
SMILESCCC(C#N)O
InChIInChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3
InChIKeyNHSSTOSZJANVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxybutanenitrile CAS 4476-02-2: Technical Procurement Overview for Synthetic and Analytical Laboratories


2-Hydroxybutanenitrile (propionaldehyde cyanohydrin, CAS 4476-02-2) is a C4 aliphatic α-hydroxynitrile with a molecular weight of 85.10 g/mol and a chiral center at the C2 position . The compound features both a hydroxyl group and a nitrile group, classifying it as a bifunctional cyanohydrin building block . It is commercially available from multiple suppliers in research quantities with typical purity specifications of 95-96% and ambient storage conditions . Its physical properties include a density of 0.962 g/mL at 20°C and a boiling point of 96-98°C at 15 mmHg .

Why 2-Hydroxybutanenitrile Cannot Be Arbitrarily Replaced by Other Cyanohydrins or Hydroxynitriles


Within the α-hydroxynitrile family, subtle structural variations—including carbon chain length, hydroxyl group position, and the presence or absence of a chiral center—produce markedly different physicochemical properties, biological recognition profiles, and synthetic utility . For instance, relocating the hydroxyl group from C2 to C3 yields 3-hydroxybutanenitrile, which exhibits a boiling point nearly twice that of 2-hydroxybutanenitrile and dramatically altered biological activity in model systems [1]. Similarly, the one-carbon homolog lactonitrile (2-hydroxypropanenitrile) and the achiral acetone cyanohydrin each possess distinct density, volatility, and stereochemical characteristics that preclude their use as direct substitutes in chirally demanding syntheses or purification workflows [2]. The evidence presented below quantifies these critical differences that directly impact laboratory procurement decisions.

2-Hydroxybutanenitrile CAS 4476-02-2: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Differentiation: Lower Volatility and Ease of Purification vs. 3-Hydroxybutanenitrile

2-Hydroxybutanenitrile exhibits a boiling point of 96-98°C at 15 mmHg . In contrast, the isomeric 3-hydroxybutanenitrile, which possesses an identical molecular formula and molecular weight, demonstrates a substantially higher boiling point of 214°C at atmospheric pressure [1]. This difference of over 110°C under comparable reduced pressure conditions indicates that 2-hydroxybutanenitrile is significantly more amenable to vacuum distillation for purification or solvent removal following synthetic reactions.

Organic Synthesis Purification Physical Chemistry

Differential Olfactory and Behavioral Recognition: Drosophila Assay Shows 2-Hydroxybutanenitrile Is Not Recognized as an Aversive Stimulus Unlike 3-Hydroxybutanenitrile

In a controlled Drosophila melanogaster olfactory conditioning assay, flies trained via electric shock paired with 2-hydroxybutyronitrile (2-hydroxybutanenitrile) exhibited no significant avoidance response compared to naïve animals (p = 0.1993) [1]. In stark contrast, flies subjected to identical shock conditioning in the presence of 3-hydroxybutyronitrile demonstrated robust and highly significant avoidance behavior (p = 0.0001) [1]. The performance of the two differently trained groups was significantly different (p = 0.0058) [1].

Chemical Ecology Olfactory Biology Neuroscience

Density and Solvent Compatibility: Lower Density Than Lactonitrile Facilitates Phase Separation in Biphasic Reactions

2-Hydroxybutanenitrile has a measured density of 0.962 g/mL at 20°C . The one-carbon shorter homolog lactonitrile (2-hydroxypropanenitrile) exhibits a notably higher density of 0.991 g/mL at 20°C [1]. Acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile), a common achiral cyanohydrin building block, has a density of 0.932 g/mL at 20°C [2].

Organic Synthesis Workup Procedures Solvent Selection

Chiral Center Availability for Enantioselective Synthesis vs. Achiral Acetone Cyanohydrin

2-Hydroxybutanenitrile contains a stereocenter at the C2 position, enabling its use as a chiral building block in enantioselective syntheses . The (S)-enantiomer can be produced using (S)-hydroxynitrile lyase from Manihot esculenta with established enzymatic protocols [1]. In contrast, acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) lacks a chiral center due to the geminal dimethyl substitution at C2 [2], rendering it completely achiral and unsuitable for stereoselective applications.

Asymmetric Synthesis Chiral Building Blocks Pharmaceutical Intermediates

Acute Toxicity Profile: LD50 Data Available for 2-Hydroxybutanenitrile Enables Risk Assessment in Laboratory Handling

2-Hydroxybutanenitrile has a reported intraperitoneal LD50 of 19 mg/kg in mice . Toxicity data for direct positional isomers such as 3-hydroxybutanenitrile are not equivalently documented in accessible databases. This quantifiable toxicity benchmark supports hazard classification under GHS as Acute Toxicity Category 3 (oral), Category 1 (dermal), and Category 1 (inhalation) .

Toxicology Laboratory Safety Risk Assessment

2-Hydroxybutanenitrile CAS 4476-02-2: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Chiral Pharmaceutical Intermediate Synthesis Requiring Enantioselective C2 Functionalization

Laboratories synthesizing chiral drug candidates or bioactive molecules that require a C4 backbone with a stereocenter at the α-position to a nitrile group should select 2-hydroxybutanenitrile over achiral cyanohydrins like acetone cyanohydrin [1]. The availability of (S)-enantiomer production via (S)-hydroxynitrile lyase from Manihot esculenta [2] provides a scalable enzymatic route to enantiopure material for asymmetric synthesis campaigns.

Purification-Intensive Synthetic Protocols Requiring Routine Vacuum Distillation

Synthetic chemists requiring facile purification of the cyanohydrin intermediate or final product by vacuum distillation will benefit from 2-hydroxybutanenitrile's boiling point of 96-98°C at 15 mmHg [1]. This contrasts with 3-hydroxybutanenitrile, whose boiling point of 214°C at 760 mmHg [2] mandates high-temperature distillation equipment that may promote thermal decomposition and is less compatible with standard laboratory rotary evaporators.

Olfactory and Chemosensory Research on Nitrile Recognition Mechanisms

Investigators studying insect or mammalian olfactory responses to nitriles must use 2-hydroxybutanenitrile when the research question involves positional isomer discrimination. Drosophila conditioning assays demonstrate that 2-hydroxybutyronitrile fails to elicit learned avoidance (p = 0.1993 vs. naïve) while 3-hydroxybutyronitrile produces robust avoidance (p = 0.0001) [3], establishing that these isomers are processed as distinct chemosensory stimuli. Substitution would invalidate comparative behavioral analyses.

Biphasic Reaction Workups Where Predictable Organic Layer Positioning Is Critical

When designing liquid-liquid extraction protocols, 2-hydroxybutanenitrile's density of 0.962 g/mL at 20°C ensures the organic phase will reside above aqueous layers during separatory funnel workups. This behavior differs from lactonitrile (0.991 g/mL), whose near-unity density can lead to ambiguous phase boundaries and inefficient separations [4]. For multi-step syntheses with multiple extractions, predictable phase behavior reduces workup time and improves recovery yields.

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